molecular formula C23H27FN4O4S B2702845 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-64-6

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2702845
CAS No.: 533869-64-6
M. Wt: 474.55
InChI Key: ABFLXIBYXNPPKM-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H27FN4O4S and its molecular weight is 474.55. The purity is usually 95%.
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Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with the molecular formula C23H27FN4O4SC_{23}H_{27}FN_{4}O_{4}S and a molecular weight of 474.55 g/mol. This compound belongs to the class of benzamides and incorporates a sulfamoyl group and an oxadiazole moiety, both of which are known for their diverse biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

InChI=1S/C23H27FN4O4S/c115(2)1328(1416(3)4)33(30,31)2011717(81220)21(29)2523272622(3223)185919(24)10618/h512,1516H,1314H2,14H3,(H,25,27,29)\text{InChI}=1S/C23H27FN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)20-11-7-17(8-12-20)21(29)25-23-27-26-22(32-23)18-5-9-19(24)10-6-18/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that such compounds can induce apoptosis and cell cycle arrest in cancerous cells, suggesting potential as therapeutic agents against tumors .

Enzyme Inhibition

The sulfamoyl moiety in this compound is known for its enzyme inhibitory activities. Studies have shown that similar sulfamoyl-containing compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Antibacterial Properties

The compound's antibacterial activity has also been evaluated. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, making them candidates for further development as antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Study Findings Reference
Study on oxadiazole derivativesInhibition of tumor growth in HepG2 cells with IC50 values indicating significant antiproliferative effects
Evaluation of sulfamoyl compoundsStrong AChE inhibition leading to potential applications in neurodegenerative diseases
Antibacterial efficacy studyEffective against Gram-positive and Gram-negative bacteria with promising results in vitro

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)20-11-7-17(8-12-20)21(29)25-23-27-26-22(32-23)18-5-9-19(24)10-6-18/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFLXIBYXNPPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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